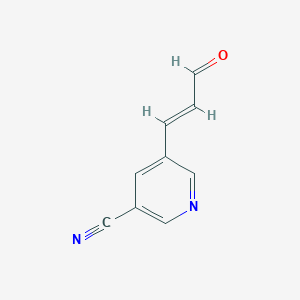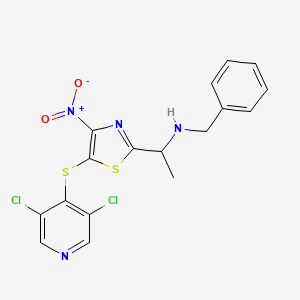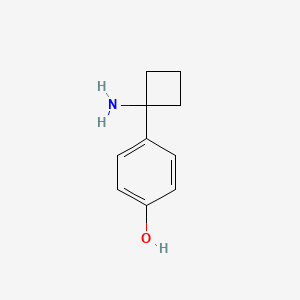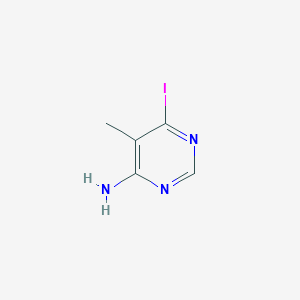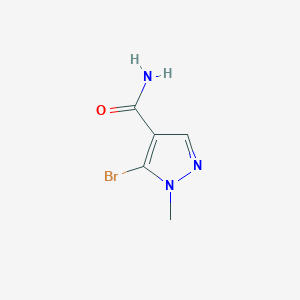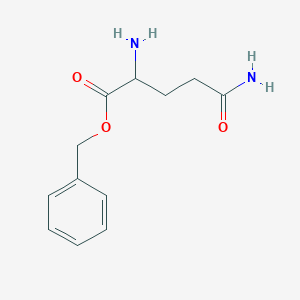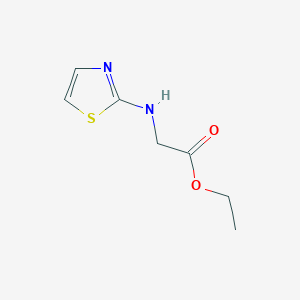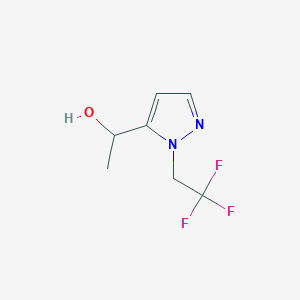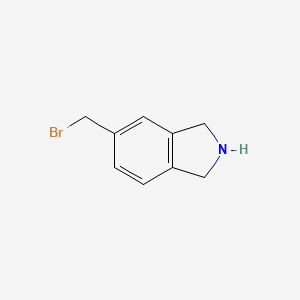
5-(Bromomethyl)isoindoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Bromomethyl)isoindoline is a chemical compound characterized by the presence of a bromomethyl group attached to the isoindoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)isoindoline typically involves a domino reaction. This reaction utilizes a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent. The reaction proceeds with structurally varied primary amines, such as anilines, benzylamines, and cycloalkylamines . The resulting N-benzyl-1,3-dihydroisoindole undergoes selective cleavage of the exocyclic N–CH₂Ar bond under hydrogenolysis conditions at room temperature, followed by in situ lactamization to form benzo[b]pyrrolizidinone .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves the use of donor-acceptor cyclopropanes and primary amines under controlled reaction conditions to achieve high yields and purity of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Bromomethyl)isoindoline undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with different nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromomethyl group or the isoindoline ring.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include primary amines, hydrogenolysis catalysts, and oxidizing or reducing agents. Reaction conditions typically involve room temperature or slightly elevated temperatures, with specific conditions depending on the desired transformation .
Major Products Formed
Major products formed from the reactions of this compound include various substituted isoindoline derivatives, benzo[b]pyrrolizidinone, and other heterocyclic compounds .
Applications De Recherche Scientifique
5-(Bromomethyl)isoindoline has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex heterocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of materials with specific chemical properties, such as polymers and dyes
Mécanisme D'action
The mechanism of action of 5-(Bromomethyl)isoindoline involves its interaction with various molecular targets and pathways. The bromomethyl group can act as an electrophilic center, facilitating nucleophilic substitution reactions. The isoindoline ring can participate in various chemical transformations, contributing to the compound’s reactivity and potential biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-(Bromomethyl)isoindoline include other isoindoline derivatives, such as:
N-isoindoline-1,3-diones: Known for their diverse chemical reactivity and applications in pharmaceuticals and materials science.
Indole Derivatives: Widely studied for their biological activity and use in drug development.
Uniqueness
Its ability to undergo diverse chemical reactions and form complex heterocyclic structures makes it a valuable compound in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C9H10BrN |
|---|---|
Poids moléculaire |
212.09 g/mol |
Nom IUPAC |
5-(bromomethyl)-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C9H10BrN/c10-4-7-1-2-8-5-11-6-9(8)3-7/h1-3,11H,4-6H2 |
Clé InChI |
UVGCXLRIYGOTKG-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(CN1)C=C(C=C2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


